molecular formula C17H24F2N2O2 B5104427 2-(2,4-difluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

2-(2,4-difluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide

Cat. No.: B5104427
M. Wt: 326.4 g/mol
InChI Key: ABBTZIDRXZQPFC-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is a synthetic organic compound with a complex structure It features a difluorophenoxy group, a piperidinyl group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-difluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the difluorophenoxy intermediate: This involves the reaction of 2,4-difluorophenol with an appropriate halogenated compound under basic conditions to form the difluorophenoxy intermediate.

    Formation of the piperidinyl intermediate: This step involves the reaction of piperidine with an isopropyl halide to form the N-isopropylpiperidine intermediate.

    Coupling reaction: The final step involves coupling the difluorophenoxy intermediate with the N-isopropylpiperidine intermediate in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired propanamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-difluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(2,4-difluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.

    Industrial Applications: It is used as a precursor in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,4-difluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group may enhance binding affinity, while the piperidinyl group can modulate the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific application and require further research for detailed elucidation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-difluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]acetamide
  • 2-(2,4-difluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]butanamide

Uniqueness

2-(2,4-difluorophenoxy)-N-[1-(propan-2-yl)piperidin-4-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the difluorophenoxy group enhances its reactivity and binding affinity, while the piperidinyl group provides structural stability and modulates its pharmacokinetic profile.

This compound’s unique structure and properties make it a valuable subject of study in various scientific and industrial fields.

Properties

IUPAC Name

2-(2,4-difluorophenoxy)-N-(1-propan-2-ylpiperidin-4-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24F2N2O2/c1-11(2)21-8-6-14(7-9-21)20-17(22)12(3)23-16-5-4-13(18)10-15(16)19/h4-5,10-12,14H,6-9H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBTZIDRXZQPFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)NC(=O)C(C)OC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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